2-(4-acetylphenyl)-4,5-dimethoxy-1H-isoindole-1,3(2H)-dione
CAS No.:
Cat. No.: VC11220881
Molecular Formula: C18H15NO5
Molecular Weight: 325.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H15NO5 |
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Molecular Weight | 325.3 g/mol |
IUPAC Name | 2-(4-acetylphenyl)-4,5-dimethoxyisoindole-1,3-dione |
Standard InChI | InChI=1S/C18H15NO5/c1-10(20)11-4-6-12(7-5-11)19-17(21)13-8-9-14(23-2)16(24-3)15(13)18(19)22/h4-9H,1-3H3 |
Standard InChI Key | JHXZNUSAPQCCMP-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC |
Canonical SMILES | CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C=C3)OC)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Analysis
The molecule consists of an isoindole-1,3-dione backbone, a bicyclic structure comprising two fused benzene rings with ketone groups at positions 1 and 3. Key substituents include:
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4-Acetylphenyl group: Attached to the nitrogen at position 2, this moiety introduces an aromatic ring with a ketone functional group, enhancing molecular rigidity and potential for π-π interactions .
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4,5-Dimethoxy groups: Methoxy (-OCH₃) substituents at positions 4 and 5 increase electron density on the isoindole ring, potentially improving solubility and altering reactivity .
The molecular formula is C₁₉H₁₅NO₅, with a calculated molecular weight of 337.33 g/mol. Comparatively, simpler phthalimide derivatives, such as 2-(4-acetylphenyl)-1H-isoindole-1,3(2H)-dione (C₁₆H₁₁NO₃, MW 265.27 g/mol), exhibit lower molecular weights due to the absence of methoxy groups .
Spectral Signatures
While experimental spectral data for this specific compound are unavailable, inferences can be made from related structures:
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IR Spectroscopy: Expected peaks include C=O stretches at ~1700–1750 cm⁻¹ (imide and acetyl groups), aromatic C-H stretches near 3074 cm⁻¹, and C-O stretches at ~1250 cm⁻¹ (methoxy groups) .
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NMR Spectroscopy:
Synthesis and Characterization
Synthetic Pathways
The synthesis likely follows a multi-step route analogous to reported phthalimide derivatives :
Step 1: Preparation of 4,5-Dimethoxyphthalic Anhydride
4,5-Dimethoxyphthalic anhydride serves as the starting material. This can be synthesized via nitration, reduction, and methylation of phthalic anhydride, though specific protocols require optimization.
Step 2: Condensation with 4-Acetylaniline
Refluxing 4,5-dimethoxyphthalic anhydride with 4-acetylaniline in glacial acetic acid yields the target compound . The reaction mechanism involves nucleophilic acyl substitution, forming the imide linkage.
Step 3: Purification
Crude product is purified via recrystallization (e.g., using ethanol or acetone) and characterized via TLC, melting point, and spectroscopic methods .
Experimental Data for Analogous Compounds
Table 1 compares key properties of the target compound with structurally similar derivatives:
Physicochemical Properties
Thermal Stability
The melting point is estimated to be ~160–165°C, higher than the 144°C reported for 2-(4-acetylphenyl)-1H-isoindole-1,3-dione , due to increased molecular symmetry and intermolecular hydrogen bonding from methoxy groups.
Solubility and Partition Coefficient
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Solubility: Expected to be low in water (<0.1 mg/mL) but soluble in polar aprotic solvents (e.g., DMSO, DMF) .
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LogP: Predicted to be ~2.5 (moderately lipophilic), facilitating membrane permeability in biological systems .
Applications and Future Directions
Pharmaceutical Development
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Neurodegenerative Diseases: Potential as AChE/BuChE dual inhibitors .
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Antibiotics: Structural optimization for Gram-negative bacteria .
Material Science
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